N-Methylation Reduces H-Bond Donor Count
The presence of the N-methyl group at the 1-position of the 1,2,4-triazole ring in the target compound (CAS 1250530-15-4) removes the N-H hydrogen-bond donor present in the 2-(1H-1,2,4-triazol-5-yl)benzoic acid analog (CAS 35257-24-0) . This modification increases lipophilicity (predicted LogP increase of approximately 0.5–0.8 units) and eliminates a potential metabolic liability or off-target interaction site associated with N-H donor capacity . This is critical for medicinal chemistry programs where reducing H-bond donor count improves membrane permeability and oral bioavailability according to Lipinski's Rule of Five .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor (carboxylic acid O-H only) |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 35257-24-0): 2 H-bond donors (N-H + carboxylic acid O-H) |
| Quantified Difference | Reduction of 1 H-bond donor |
| Conditions | Structural analysis; predicted physicochemical properties based on triazole N-methylation |
Why This Matters
Procurement of the N-methyl variant is essential when the synthetic target requires a reduced H-bond donor profile to meet permeability or selectivity requirements, as the N-H analog cannot serve as a direct substitute without altering downstream molecular properties.
